molecular formula C17H23BrCl2N2O B570155 N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride CAS No. 109935-79-7

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride

Cat. No.: B570155
CAS No.: 109935-79-7
M. Wt: 422.188
InChI Key: IPILLAGNYFQYLD-UHFFFAOYSA-N
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Description

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride is a complex organic compound that features a bromophenyl group, a phenyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromobenzyl chloride with phenol to form 4-bromophenyl phenyl ether. This intermediate is then reacted with ethylene oxide to introduce the methoxyethyl group. The final step involves the reaction of the resulting compound with N-methylmethanediamine under acidic conditions to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-Chlorophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride
  • N-(2-((4-Fluorophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride

Uniqueness

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S.2ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;;/h5-12,15H,13-14H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNDBMNVNRSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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